molecular formula C35H42N4O7S B557011 Fmoc-D-Arg(Pmc)-OH CAS No. 157774-30-6

Fmoc-D-Arg(Pmc)-OH

Cat. No.: B557011
CAS No.: 157774-30-6
M. Wt: 662.8 g/mol
InChI Key: QTWZCODKTSUZJN-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Arg(Pmc)-OH: is a derivative of the amino acid arginine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a pentamethylchroman-6-sulfonyl (Pmc) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-D-Arg(Pmc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to protect the amino acid residues during the synthesis process, preventing unwanted side reactions .

Mode of Action

This compound acts as a protective group for the arginine residue during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminus of the amino acid, while the Pmc (2,2,5,7,8-pentamethyl-chroman-6-sulfonyl chloride) group protects the guanidine group of the arginine residue . These protective groups are removed in the final steps of the synthesis process, revealing the desired peptide sequence .

Biochemical Pathways

The use of this compound is part of the broader biochemical pathway of solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group is removed before the addition of the next amino acid, while the Pmc group is removed during the final cleavage from the resin .

Pharmacokinetics

The efficiency of its use in synthesis can be influenced by factors such as the concentration of trifluoroacetic acid (tfa), types of scavengers used, and reaction times .

Result of Action

The use of this compound in peptide synthesis results in the production of peptides with the desired sequence . The protective groups ensure that the peptide chain grows in the correct direction and that side reactions are minimized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the solvent used, with different solvents leading to different swelling and diffusion rates . Additionally, the temperature and pH of the reaction environment can also impact the efficiency of the peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Arg(Pmc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound is known for its hydrophobic and aromatic properties, which can promote the association of building blocks in peptide synthesis . The compound interacts with various enzymes and proteins during the synthesis process .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. The Fmoc group serves as a protective group that can be removed under specific conditions, allowing the amino acid to be incorporated into the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but the Fmoc group can be removed when exposed to certain conditions, such as the presence of an organic base .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis. The compound can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is largely dependent on the context of peptide synthesis. The compound can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the peptide being synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pmc)-OH typically involves the protection of the arginine side chain with the Pmc group, followed by the attachment of the Fmoc group to the N-terminus. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal; TFA for Pmc removal.

    Coupling: DCCD and HOBt for peptide bond formation.

Major Products:

Scientific Research Applications

Chemistry: Fmoc-D-Arg(Pmc)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS. It allows for the incorporation of arginine residues into peptide chains with high precision .

Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides are explored for therapeutic applications, including as potential drugs and diagnostic agents .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also employed in the production of peptide-based materials for various industrial applications.

Comparison with Similar Compounds

    Fmoc-L-Arg(Pmc)-OH: The L-isomer of arginine with the same protecting groups.

    Fmoc-D-Arg(Pbf)-OH: A similar compound with a different side chain protecting group (pentamethylbenzofuran-5-sulfonyl).

Uniqueness: Fmoc-D-Arg(Pmc)-OH is unique due to its D-isomer configuration, which can confer different biological properties compared to the L-isomer. The Pmc protecting group also offers specific advantages in terms of stability and ease of removal.

Properties

IUPAC Name

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWZCODKTSUZJN-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449908
Record name Fmoc-D-Arg(Pmc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157774-30-6
Record name Fmoc-D-Arg(Pmc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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